Potassium clavulanate cellulose
Description
Significance of Clavulanic Acid in Beta-Lactamase Inhibition Research
Clavulanic acid, a potent β-lactamase inhibitor, has revolutionized the treatment of bacterial infections. bohrium.commedchemexpress.com Produced by the fermentation of Streptomyces clavuligerus, its primary role is not to exert direct antibacterial activity but to neutralize β-lactamase enzymes produced by resistant bacteria. These enzymes would otherwise degrade β-lactam antibiotics, such as amoxicillin (B794), rendering them ineffective. By irreversibly binding to and inactivating a wide variety of β-lactamases, clavulanic acid protects the partner antibiotic, thereby expanding its spectrum of activity to include many otherwise resistant strains. medchemexpress.com This synergistic action has been instrumental in addressing the global challenge of antibiotic resistance.
Rationale for the Co-formulation of Potassium Clavulanate with Cellulose (B213188)
The inherent instability of potassium clavulanate, particularly its high hygroscopicity and susceptibility to hydrolysis, presents significant formulation challenges. nih.govseeglobalinternational.com This is the primary driver for its co-formulation with microcrystalline cellulose (MCC). seeglobalinternational.comresearchgate.net Cellulose, a widely used pharmaceutical excipient, acts as a stabilizing agent. seeglobalinternational.com It provides a physical barrier, reducing the exposure of potassium clavulanate to moisture and thereby slowing down its degradation. rjptonline.org Furthermore, the inert nature of cellulose makes it a compatible carrier, ensuring that it does not react with the highly sensitive clavulanate molecule. nih.gov The co-formulation, often in a 1:1 ratio, is a standard approach to produce a more stable and manageable powder for incorporation into various dosage forms. medchemexpress.comresearchgate.net
Historical Context of Potassium Clavulanate Stability Challenges
Since its discovery, the clinical application of clavulanic acid has been hampered by its inherent chemical instability. Early research quickly identified its degradation in aqueous solutions and its sensitivity to both pH and temperature. researchgate.netnih.gov Studies have shown that the degradation of potassium clavulanate in the solid state follows first-order kinetics and is significantly accelerated by increased relative humidity. nih.govresearchgate.net This instability poses considerable challenges during manufacturing, storage, and transport, necessitating controlled environments with low humidity and temperature to prevent loss of potency. teb.org.tr The quest for a stable oral formulation has been a persistent theme in the history of this important compound.
Current Research Landscape of Potassium Clavulanate Cellulose Compositions
The current research landscape continues to focus on enhancing the stability and performance of potassium clavulanate formulations. A significant area of investigation involves the development of co-processed excipients, where potassium clavulanate is integrated with cellulose and other excipients during the manufacturing process to create a composite particle with improved physical properties and stability. patsnap.com
Recent patents describe various methods for preparing stable pharmaceutical formulations of amoxicillin and potassium clavulanate, often highlighting the use of specific grades of microcrystalline cellulose and other excipients to create both immediate and modified-release profiles. google.comjustia.com Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial in these studies to quantify the stability of potassium clavulanate in the presence of its degradation products. rjptonline.orgnih.gov
Scope and Objectives of Academic Research on this compound
Academic research on this compound compositions is primarily driven by the need to overcome its stability limitations. Key objectives include:
Understanding Degradation Kinetics: Detailed studies aim to elucidate the precise mechanisms and kinetics of potassium clavulanate degradation in the solid state, particularly in the presence of cellulose and other excipients under various stress conditions (temperature, humidity). nih.govresearchgate.netnetzsch.com This knowledge is fundamental to developing effective stabilization strategies.
Optimizing Formulation Composition: Research focuses on the rational selection of excipients and their optimal ratios to maximize the stability of potassium clavulanate. This includes investigating the impact of different grades and physical properties of microcrystalline cellulose on the formulation's performance.
Developing Novel Formulation Technologies: There is a growing interest in exploring advanced formulation technologies, such as nanotechnology and novel composite materials, to encapsulate and protect potassium clavulanate, potentially leading to enhanced stability and controlled release profiles. dovepress.com
Investigating Molecular Interactions: Spectroscopic and computational studies are being employed to understand the specific molecular interactions between potassium clavulanate and cellulose at the atomic level. A deeper understanding of these interactions could pave the way for the design of more effective stabilizing matrices.
Interactive Data Table: Degradation Kinetics of Potassium Clavulanate in the Solid State
The following table summarizes the first-order degradation rate constants (k) for potassium clavulanate in the solid state under different conditions of temperature and relative humidity (RH). This data highlights the significant impact of environmental factors on the stability of the compound.
| Temperature (°C) | Relative Humidity (%) | Rate Constant (k) (s⁻¹) | Reference |
| 50 | Dry Air | 1.2 x 10⁻⁷ | nih.gov |
| 60 | Dry Air | 3.5 x 10⁻⁷ | nih.gov |
| 70 | Dry Air | 9.8 x 10⁻⁷ | nih.gov |
| 50 | 76.4 | 1.1 x 10⁻⁶ | nih.gov |
| 60 | 76.4 | 3.1 x 10⁻⁶ | nih.gov |
| 70 | 76.4 | 8.5 x 10⁻⁶ | nih.gov |
Interactive Data Table: Compatibility of Potassium Clavulanate with Excipients
This table shows the percentage of potassium clavulanate remaining after storage with various excipients under stressed conditions (e.g., elevated temperature and humidity). This data is crucial for selecting appropriate excipients in formulation development.
| Excipient | Condition | Time (days) | Potassium Clavulanate Remaining (%) | Reference |
| Microcrystalline Cellulose | 60°C / 76.4% RH | 10 | 85.2 | bohrium.com |
| Lactose Monohydrate | 60°C / 76.4% RH | 10 | 78.5 | bohrium.com |
| Magnesium Stearate | 60°C / 76.4% RH | 10 | 81.3 | bohrium.com |
| Croscarmellose Sodium | 60°C / 76.4% RH | 10 | 88.1 | bohrium.com |
| Colloidal Silicon Dioxide | 60°C / 76.4% RH | 10 | 90.5 | bohrium.com |
Properties
Molecular Formula |
C8H9NO5K .(C6H10O5)n |
|---|---|
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies for Potassium Clavulanate Cellulose Compositions
Precursor Chemistry and Production Processes for Clavulanic Acid
Clavulanic acid is a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. nih.govnih.govnih.gov Its intrinsic antibiotic activity is weak, but it is highly effective when combined with penicillin-group antibiotics, as it protects them from deactivation by bacterial β-lactamase enzymes. nih.govwikipedia.org The manufacturing process is complex, involving fermentation to produce the acid, followed by extensive downstream processing to isolate and purify it. nih.govproquest.com
Clavulanic acid is commercially produced through the submerged fermentation of Streptomyces clavuligerus. googleapis.comresearchgate.net The fermentation process is a critical step, where culture conditions, including nutrient sources, are optimized to maximize the yield of clavulanic acid. nih.govresearchgate.net Glycerol is a primary substrate, as it is directly incorporated into the glycolytic pathway to form a key precursor for clavulanic acid synthesis. nih.gov Various amino acids, such as arginine and ornithine, have also been shown to increase production. frontiersin.org
Following fermentation, the downstream processing begins with the separation of the S. clavuligerus cells from the culture medium, typically through methods like filtration or centrifugation. googleapis.com The clarified broth then undergoes a series of purification steps. A common method involves solvent extraction, where the pH of the chilled, clarified medium is lowered to approximately 1.5-2.0, and the clavulanic acid is extracted into a water-immiscible organic solvent like ethyl acetate (B1210297). googleapis.comgoogle.com
Further purification can be achieved through various techniques, including back-extraction into an aqueous solution. googleapis.com The productivity of the entire bioprocess is significantly impacted by the efficiency of this downstream processing, which includes the separation of clavulanic acid from the fermentation broth and its eventual precipitation as a clavulanate salt. nih.govproquest.com
During the production of clavulanic acid, several related substances, or impurities, can form, which can affect the quality of the final product. The European Pharmacopoeia notes at least seven such substances (A-G). scielo.brusp.br Substances A, B, C, D, and F are known to be catabolites of clavulanic acid formed under acidic or alkaline conditions. scielo.brscielo.br
Related Substance E is a significant impurity that can be formed during both the fermentation and purification stages, particularly in the later phases of fermentation and during filtration, concentration, and back-extraction. usp.brresearchgate.netscielo.br Research has shown that clavulanic acid itself is the precursor to Substance E. usp.brscielo.br Its formation mechanism involves the opening of the β-lactam ring of one clavulanic acid molecule and the subsequent combination of its imino group with the carboxyl group of a second clavulanic acid molecule. researchgate.netscielo.br The concentration of clavulanic acid is the dominant factor accelerating this reaction, with temperature also being a contributing factor. researchgate.netscielo.br
| Related Substance | Precursor(s) | Formation Stage | Key Formation Factors |
| Substance E | Two molecules of Clavulanic Acid | Fermentation & Purification | High concentration of clavulanic acid, elevated temperature. researchgate.netscielo.br |
| Substance G | L-tyrosine, Succinic Acid | Fermentation | Catalyzed by extracellular enzymes, increases with fermentation time. scielo.brscielo.br |
Preparation of Potassium Clavulanate Salt
Due to its inherent instability, clavulanic acid is converted into a more stable salt form for pharmaceutical use, most commonly potassium clavulanate. nih.govgoogle.com The preparation typically involves the direct precipitation of the clavulanic acid as its potassium salt from an organic solvent solution. google.comgoogle.comwipo.int
In a representative process, a purified organic solvent extract containing clavulanic acid is concentrated, often via azeotropic distillation, to reduce the water content. google.comgoogle.com A solution of a potassium source, such as potassium 2-ethyl hexanoate (B1226103) dissolved in a solvent like isopropyl alcohol, is then added to the concentrated clavulanic acid solution. google.comgoogle.com This induces the precipitation of potassium clavulanate. The presence of a controlled, small amount of water (e.g., 0.1% to 7.5% v/v) in the contact region between the clavulanic acid and the potassium salt is crucial for the process. google.com The resulting crystalline product is then isolated, for example, by filtration, and may undergo recrystallization to achieve the desired purity and crystal form. google.comgoogle.com
Methods for Combining Potassium Clavulanate with Cellulose (B213188)
To improve handling properties and stability, potassium clavulanate is often combined with an inert pharmaceutical excipient, such as microcrystalline cellulose. google.comseeglobalinternational.com Cellulose acts as a binder and diluent, and the resulting granules are suitable for inclusion in final dosage forms. seeglobalinternational.com The combination of potassium clavulanate with microcrystalline cellulose, often in a 1:1 weight ratio, also reduces the flammability hazard associated with the pure potassium salt. google.com The hygroscopic nature of potassium clavulanate presents a significant challenge during these processes, requiring careful control of humidity. google.comgoogle.com
Wet granulation involves the agglomeration of powder particles using a liquid binder. nih.gov While it is a widely used technique in the pharmaceutical industry to achieve good flow and uniform drug distribution, its application to potassium clavulanate is complex. nih.govresearchpublish.com The instability of clavulanic acid in the presence of moisture means that it can readily decompose during conventional wet granulation processes. google.com
To mitigate this, specialized wet granulation strategies are employed. One approach involves separately granulating the potassium clavulanate. For instance, particles of clavulanate can be partially covered with a pH-independent hydrophobic polymer (like ethyl cellulose) and a hydrophilic plasticizer in a non-aqueous system. google.com These protected granules can then be blended with other components. This method aims to create a protective barrier against moisture, enhancing the stability of the clavulanate. google.com
Dry granulation is a preferred method for moisture-sensitive compounds like potassium clavulanate as it avoids the use of liquid binders. google.comiajps.com Roller compaction is a common dry granulation technique where dry powder is compressed between two counter-rotating rollers to form a solid compact or ribbon. iajps.commaxtonco.comresearchgate.net This ribbon is then milled and sieved to produce granules of a desired particle size. google.comiajps.com
In this process, potassium clavulanate powder is mixed with an inert excipient, typically a low-moisture grade of microcrystalline cellulose. google.com This blend is fed to the roller compactor, and the resulting compacts are milled. google.com Finer particles can be recycled back into the roller compactor to increase yield. google.com This technique is advantageous as it is a continuous process well-suited for moisture-sensitive materials, improving the flow properties and density of the powder blend while preventing segregation. boracdmo.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Amoxicillin (B794) |
| Amoxicillin trihydrate |
| Arginine |
| Calcium carbonate |
| Clavulanic acid |
| Ethyl acetate |
| Ethyl cellulose |
| Glycerol |
| Isopropyl alcohol |
| L-tyrosine |
| Microcrystalline cellulose |
| Ornithine |
| Penicillin |
| Polyethylene glycol |
| Potassium 2-ethyl hexanoate |
| Potassium clavulanate |
| Potassium hydrogen phosphate (B84403) |
| Sodium hydrogen carbonate |
| Succinic acid |
Lyophilization Processes for Enhanced Stability
Lyophilization, or freeze-drying, is a critical process employed to enhance the stability of thermally sensitive pharmaceutical compounds like potassium clavulanate. The inherent instability of potassium clavulanate, which degrades rapidly in the presence of heat and moisture, necessitates manufacturing processes that preserve its chemical integrity. google.comnetzsch.com The stability of the combined amoxicillin-clavulanate formulation is primarily dependent on the clavulanate component, which is the more susceptible to degradation. netzsch.com
The process involves removing water from the product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. For potassium clavulanate, this method is advantageous as it avoids the damaging effects of heat. The initial mass-loss step observed in thermogravimetric analysis, occurring between room temperature and 120°C, is attributed to the evaporation of surface water, a process that lyophilization effectively manages under controlled conditions. netzsch.com Studies show that the stability of potassium clavulanate is significantly affected by temperature, with degradation increasing as temperatures rise from 25°C to 40°C. netzsch.com By controlling the relative humidity of the production environment to below 30% and utilizing inert gas, the stability of potassium clavulanate can be significantly improved, extending its effective period. google.com While specific protocols for lyophilizing potassium clavulanate with cellulose are proprietary, the general principles are applied to produce a stable, dry powder suitable for formulation. google.com
Direct Mixing and Co-processing Approaches
Direct mixing and co-processing of potassium clavulanate with microcrystalline cellulose represent a significant strategy in manufacturing. This approach is not only for formulation but also integral to the synthesis and stabilization of the final active pharmaceutical ingredient composition. A common formulation consists of a 1:1 weight ratio blend of potassium clavulanate and a cellulose derivative like microcrystalline cellulose. google.combiosynth.com
One patented method details a co-processing technique where microcrystalline cellulose is introduced directly into a potassium clavulanate-isopropanol solution before the final crystallization and isolation steps. patsnap.comgoogle.com This process avoids the hazards associated with mixing dry powders, such as the risk of dust explosions, thereby enhancing operational safety. google.com
The method involves several key stages:
Preparation of an intermediate, clavulanic acid tert-butylamine (B42293) powder. google.com
This intermediate is dissolved in an isopropanol (B130326) solution, and the pH is adjusted. patsnap.comgoogle.com
A solution of potassium isooctanoate or potassium 2-ethylhexanoate (B8288628) in isopropanol is added to precipitate the potassium clavulanate. patsnap.comgoogle.com
Crucially, before the crystal growth is complete, microcrystalline cellulose powder is added to the solution. The amount of cellulose added is typically 60-70% of the weight of the initial clavulanic acid tert-butylamine powder. patsnap.comgoogle.com
The final composition is then obtained through suction filtration, washing, and drying. patsnap.comgoogle.com
This integrated approach ensures a homogenous mixture and leverages the stabilizing properties of cellulose from an early stage. Microcrystalline cellulose is widely used in pharmaceuticals as a binder and diluent in both wet-granulation and direct-compression processes due to its excellent compressibility and binding properties. seeglobalinternational.com
Process Optimization for Industrial Scale Production
Optimizing the production of potassium clavulanate cellulose for an industrial scale involves a multi-faceted approach focusing on increasing yield, ensuring high purity, and improving energy efficiency to manage costs and environmental impact. google.comenergystar.gov The bulk production of potassium clavulanate of a pharmaceutically acceptable quality is a complex undertaking. google.com
Yield Enhancement and Purity Control
A key factor in maximizing yield and purity is the careful control of reaction conditions. In processes involving aqueous extraction, maintaining the concentration of potassium clavulanate in the aqueous phase between 10% and 40% by weight is found to optimize the yield and improve purity in subsequent processing steps. google.comepo.org Purity targets for pharmaceutically acceptable potassium clavulanate are high, aiming for at least 80-83% as the pure free acid. google.com
Control of impurities is a major challenge due to the inherent instability of clavulanic acid. scielo.br One of the main impurities, designated "Related substance G," can significantly impact the quality of the final product. scielo.brresearchgate.net Research has shown that this impurity is synthesized during the fermentation process of Streptomyces clavuligerus, and its formation increases with fermentation time. scielo.br The precursors for the biosynthesis of Related substance G have been identified as L-tyrosine and succinic acid. scielo.br This understanding allows for targeted purity control strategies, such as adjusting fermentation temperature. For instance, controlling the fermentation temperature (e.g., a shift from 26°C to 24°C) has been shown to decrease the concentration of impurity G from over 200 mg/L to 65 mg/L, thereby enhancing the purity of the final product. researchgate.net
Process Parameters for Purity and Yield
| Parameter | Target/Finding | Impact | Source |
|---|---|---|---|
| Potassium Clavulanate Concentration (Aqueous Phase) | 10-40% by weight | Optimized yield and improved purity | google.comepo.org |
| Product Purity Target | >80-83% (as free acid) | Achieves pharmaceutically acceptable quality | google.com |
| Fermentation Temperature Control | Shift from 26°C to 24°C | Reduces "Related substance G" impurity from >200 mg/L to 65 mg/L | researchgate.net |
| Process Simplification | Direct precipitation from t-butylamine salt | ~7% increase in overall yield | google.com |
Energy Efficiency in Manufacturing
Energy consumption is a significant operational cost in pharmaceutical manufacturing, largely due to the stringent environmental controls required for producing sensitive compounds like potassium clavulanate. lbl.govagiesc.com The production environment for potassium clavulanate must have a relative humidity below 30%, and the process often requires an inert gas atmosphere to prevent degradation, which adds to the energy load. google.comgoogle.com
The largest consumer of energy in pharmaceutical plants is typically the Heating, Ventilation, and Air Conditioning (HVAC) system, which can account for over 50% of total energy use. powtech-technopharm.com This is driven by the need to maintain precise temperature, humidity, and air cleanliness standards in production areas. agiesc.com
Key strategies for improving energy efficiency in this context include:
HVAC Optimization : Implementing advanced control systems for HVAC can significantly reduce energy consumption. Studies suggest that optimizing temperature and air supply controls alone can lead to savings of up to 20%. powtech-technopharm.com
Containment Technologies : Using containment systems to isolate the product can reduce the volume of air that needs to be conditioned to high standards, potentially cutting HVAC energy use by up to 40%. powtech-technopharm.com
Energy-Efficient Equipment : Transitioning to modern, energy-efficient manufacturing equipment, motors, drives, and LED lighting contributes to substantial energy savings. tekworx.us
Combined Heat and Power (CHP) : CHP systems generate both electricity and useful heat from a single source, achieving efficiencies of up to 80%, compared to the typical 50% efficiency of separate generation. tekworx.us
Investing in these energy-efficient technologies and practices is a crucial component of optimizing industrial-scale production, leading to cost savings and a reduced environmental footprint. energystar.gov
Energy Consumption in Pharmaceutical Manufacturing
| Area of Consumption | Percentage of Total Energy Use | Potential for Energy Savings | Source |
|---|---|---|---|
| Heating, Ventilation, and Air Conditioning (HVAC) | >50% | Up to 20% via optimized controls; up to 40% with containment | powtech-technopharm.com |
| Process Equipment (Motors, Pumps, etc.) | Variable | Significant savings with modern, energy-efficient models | tekworx.us |
| Lighting | Variable | Reduced consumption by switching to LED and smart systems | tekworx.us |
Advanced Characterization of Potassium Clavulanate Cellulose Compositions
Spectroscopic Analysis for Structural Elucidation and Compositional Verification
Spectroscopic methods are instrumental in providing detailed information about the chemical structure and composition of potassium clavulanate and microcrystalline cellulose (B213188) mixtures. These techniques can confirm the identity and integrity of the individual components and detect potential chemical interactions between them.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying molecular vibrations within a sample. In the context of potassium clavulanate and microcrystalline cellulose compositions, FT-IR is employed to confirm the presence of both components and to investigate any potential solid-state interactions that might alter their chemical structures. nih.govconicet.gov.ar
The FT-IR spectrum of a physical mixture of potassium clavulanate and microcrystalline cellulose is expected to be a superposition of the spectra of the individual components, provided no significant chemical interaction has occurred.
Potassium Clavulanate: The FT-IR spectrum of potassium clavulanate displays characteristic absorption bands corresponding to its key functional groups. A prominent feature is the strong absorption band associated with the β-lactam carbonyl stretching vibration, typically observed in the region of 1780-1800 cm⁻¹. Other significant bands include those for the carboxylate (COO⁻) stretching, C-O stretching, and C-N stretching vibrations. researchgate.net
Microcrystalline Cellulose: The FT-IR spectrum of microcrystalline cellulose is characterized by a broad absorption band in the 3000-3600 cm⁻¹ region, which is attributed to the stretching vibrations of the numerous hydroxyl (-OH) groups involved in hydrogen bonding. Other characteristic peaks include C-H stretching vibrations around 2900 cm⁻¹, and a complex fingerprint region between 800 and 1500 cm⁻¹ which contains bands corresponding to C-O-C glycosidic linkages and C-O stretching. researchgate.net
In compatibility studies, the absence of significant shifts in the characteristic peaks of both potassium clavulanate (especially the β-lactam carbonyl) and microcrystalline cellulose in the FT-IR spectrum of their mixture suggests the absence of strong chemical interactions. Minor shifts or changes in peak shape, however, could indicate weaker interactions such as hydrogen bonding between the hydroxyl groups of cellulose and functional groups of potassium clavulanate.
| Compound | Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Potassium Clavulanate | β-lactam C=O | ~1790 | Stretching |
| Carboxylate (COO⁻) | ~1600-1650 | Asymmetric Stretching | |
| C-O | ~1300-1400 | Stretching | |
| Microcrystalline Cellulose | O-H | 3000-3600 (broad) | Stretching |
| C-H | ~2900 | Stretching | |
| C-O-C (glycosidic link) | ~1000-1100 | Stretching |
Raman Spectroscopy
Potassium Clavulanate: The Raman spectrum of potassium clavulanate would be expected to show characteristic signals for the β-lactam ring vibrations and other functional groups.
Microcrystalline Cellulose: The Raman spectrum of microcrystalline cellulose exhibits a number of characteristic bands. Prominent peaks are typically observed around 1096 cm⁻¹ and 1122 cm⁻¹, which are assigned to the C-O-C glycosidic ring breathing modes. Other notable bands include those in the C-H stretching region (2800-3000 cm⁻¹) and various deformation modes in the fingerprint region. spectroscopyonline.com The Raman bands at 1460 cm⁻¹ and 1480 cm⁻¹ are related to the deformation modes of the methylene (B1212753) groups. mdpi.com
When analyzing a mixture of potassium clavulanate and microcrystalline cellulose, the Raman spectrum should ideally show the characteristic peaks of both substances. The absence of new peaks or significant shifts in existing peaks would indicate good compatibility between the drug and the excipient. Raman spectroscopy can be particularly sensitive to changes in crystallinity and molecular conformation, making it a useful tool for detecting solid-state interactions.
| Approximate Raman Shift (cm⁻¹) | Assignment |
|---|---|
| 2800-3000 | C-H stretching |
| 1460, 1480 | CH₂ deformation |
| 1096, 1122 | C-O-C glycosidic ring breathing |
| 380 | Ring deformation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of compounds in solution. For solid potassium clavulanate cellulose compositions, this technique is less informative for structural elucidation of the solid mixture itself. However, UV-Vis spectroscopy is a valuable tool for determining the potassium clavulanate content in the composition after dissolution.
Potassium clavulanate in an aqueous solution exhibits a characteristic UV absorption maximum, which can be used for its quantification. Studies have shown that potassium clavulanate has a maximum absorbance at a specific wavelength that allows for its determination, even in the presence of other substances, provided there is no spectral overlap. nih.gov
For the analysis of a solid this compound mixture, a sample would be dissolved in a suitable solvent (e.g., water or a buffer solution), and the absorbance of the resulting solution would be measured at the wavelength of maximum absorption for potassium clavulanate. The concentration can then be determined using a calibration curve. It is important to ensure that the microcrystalline cellulose, which is largely insoluble in common solvents, does not interfere with the measurement, typically through filtration of the solution prior to analysis.
While direct analysis of the solid mixture by UV-Vis spectroscopy is not common, diffuse reflectance UV-Vis spectroscopy could potentially be used to obtain qualitative information about the electronic transitions in the solid state. In this technique, light reflected from the surface of the solid sample is measured. Pure microcrystalline cellulose has been shown to have almost no absorption in the UV-Vis range of 200-400 nm, whereas impurities or chemical modifications can lead to absorption in this region. sci-hub.seresearchgate.net
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Potassium Clavulanate | Aqueous solutions | Wavelength of maximum absorption is utilized for quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. For the characterization of this compound compositions, both solution-state and solid-state NMR could be employed.
Solution-state NMR would primarily be used to confirm the chemical structure and purity of the potassium clavulanate after extraction from the cellulose matrix. The ¹H and ¹³C NMR spectra of potassium clavulanate in a suitable solvent would show characteristic chemical shifts and coupling constants for all the protons and carbons in the molecule, allowing for unambiguous identification.
Solid-state NMR (ssNMR) , particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a valuable technique for the non-destructive analysis of the solid composition. It can provide information on the molecular structure, conformation, and intermolecular interactions of both potassium clavulanate and microcrystalline cellulose in their solid form.
The ¹³C CP/MAS NMR spectrum of microcrystalline cellulose is well-characterized and shows distinct signals for the different carbon atoms in the glucose repeat unit. The chemical shifts of these carbons are sensitive to the local environment, including the degree of crystallinity and the presence of different polymorphs. mdpi.comresearchgate.net
In a ¹³C CP/MAS NMR spectrum of the this compound mixture, one would expect to observe the signals from both components. The absence of significant changes in the chemical shifts of either component would suggest a lack of strong chemical interactions. Conversely, changes in chemical shifts or the appearance of new signals could indicate the formation of new chemical species or strong intermolecular interactions. Solid-state NMR can also be used to study the spatial proximity of the two components through techniques like 2D Heteronuclear Correlation (HETCOR) experiments. mdpi.comrsc.org
| NMR Technique | Information Obtained | Component Analyzed |
|---|---|---|
| Solution-state ¹H and ¹³C NMR | Confirmation of chemical structure and purity | Potassium Clavulanate (after extraction) |
| Solid-state ¹³C CP/MAS NMR | Molecular structure, conformation, crystallinity, and intermolecular interactions | Potassium Clavulanate and Microcrystalline Cellulose (in the solid mixture) |
Solid-State Characterization Techniques
The physical properties of the this compound composition, such as crystallinity and polymorphism, are critical for its stability and performance. Solid-state characterization techniques provide essential information about these properties.
X-ray Diffraction (XRD) for Crystallinity and Polymorphism
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of solid materials. It can be used to determine the degree of crystallinity, identify different polymorphic forms, and detect the formation of new crystalline phases in the this compound composition.
Potassium Clavulanate: The solid-state form of potassium clavulanate can influence its stability. XRD can be used to characterize its crystalline or amorphous nature. A crystalline material will produce a diffraction pattern with sharp peaks at specific angles (2θ), while an amorphous material will produce a broad halo with no distinct peaks.
Microcrystalline Cellulose: Microcrystalline cellulose is a semi-crystalline material, consisting of crystalline regions (cellulose I polymorph) and amorphous regions. Its XRD pattern shows characteristic diffraction peaks corresponding to the crystalline lattice of cellulose I. The positions and intensities of these peaks can be used to determine the crystallinity index of the material. researchgate.net
When analyzing a physical mixture of potassium clavulanate and microcrystalline cellulose, the resulting XRD pattern would be a combination of the patterns of the individual components. If potassium clavulanate is crystalline, its characteristic peaks would be superimposed on the pattern of microcrystalline cellulose. If it is amorphous, it would contribute to the amorphous halo.
The absence of any new peaks in the diffractogram of the mixture that are not present in the individual components would indicate that no new crystalline phase has formed due to interaction between the two. Conversely, the appearance of new peaks could suggest the formation of a co-crystal or a new polymorphic form. Changes in the peak positions or relative intensities of the microcrystalline cellulose peaks could also indicate solid-state interactions that affect its crystalline structure.
| Approximate 2θ Angle (°) | Miller Index (hkl) | d-spacing (Å) |
|---|---|---|
| ~14-16 | (101) | ~5.5-6.3 |
| ~22.5 | (002) | ~3.9 |
| ~34.5 | (040) | ~2.6 |
Thermal Analysis (Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are pivotal in characterizing the stability and compatibility of potassium clavulanate and cellulose mixtures. researchgate.net
Thermogravimetry (TGA) analysis of potassium clavulanate reveals a multi-step degradation process. netzsch.com An initial mass loss of approximately 1.5% is typically observed, which is attributed to the evaporation of surface water. netzsch.com The substance then undergoes further degradation, releasing carbon dioxide, followed by carbon monoxide and ammonia. netzsch.com At higher temperatures, between 400°C and 600°C, methane (B114726) and isobutane (B21531) are also released. netzsch.com Kinetic studies using TGA can predict the decomposition behavior of potassium clavulanate under various temperature and time conditions, which is crucial for determining its shelf life. netzsch.com
For microcrystalline cellulose (MCC), TGA and DSC are used to predict its thermal behavior under different heat stresses. ijrpp.com An endothermic peak observed between 50-150°C in native cellulose is attributed to dehydration. researchgate.net The compatibility of potassium clavulanate with excipients like MCC can be assessed by comparing the TGA and DSC curves of the individual components with their physical mixtures. researchgate.net Shifts in thermal events can indicate potential interactions. researchgate.net
Below is a table summarizing the typical thermal events observed for potassium clavulanate and microcrystalline cellulose.
| Material | Technique | Observed Thermal Events | Reference |
| Potassium Clavulanate | TGA | Initial mass loss (surface water), followed by release of CO2, CO, NH3, methane, and isobutane at higher temperatures. | netzsch.com |
| Microcrystalline Cellulose | DSC | Endothermic peak between 50-150°C due to dehydration. | researchgate.net |
Particle Morphology and Size Distribution Analysis
The morphology and particle size of potassium clavulanate and cellulose are critical parameters that influence the processing and formulation of the final product.
Potassium clavulanate can exist in different crystalline forms, including needle-like crystals and rosette-like starburst or rosette forms. google.comgoogleapis.com The rosette form, which consists of multiple needle crystals radiating from a central point, has been shown to have improved flow and sieving characteristics compared to the conventional needle form. google.com This improved processability is a significant advantage in pharmaceutical manufacturing. googleapis.com Image analysis is a common technique used to determine the particle size of these crystalline forms. googleapis.com
Microcrystalline cellulose is composed of porous particles and is available in various particle sizes and moisture grades. seeglobalinternational.com The particle size of MCC is a key determinant of its functionality as an excipient. ijrpp.com For instance, different grades of MCC, such as PH-101 and PH-102, are categorized based on their particle size and have distinct applications in direct compression and wet granulation. seeglobalinternational.comijrpp.com
The following table provides a general overview of the particle characteristics of these compounds.
| Compound | Typical Morphology | Significance | Analytical Technique | Reference |
| Potassium Clavulanate | Needle-like crystals, Rosette-like starburst crystals | Rosette form offers improved flow and processing properties. | Image Analysis, Microscopy | google.comgoogleapis.com |
| Microcrystalline Cellulose | Porous particles of varying sizes | Particle size dictates its application as a pharmaceutical excipient. | Microscopy, Particle Size Analyzers | seeglobalinternational.comijrpp.com |
Surface Area Analysis (BET)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid materials by measuring the physical adsorption of a gas or vapor onto the surface. surfacemeasurementsystems.comiitk.ac.in This analysis is crucial for understanding the interaction of the material with its environment and can influence properties like dissolution rates and adsorption capacity. iitk.ac.in
For cellulosic materials, including microcrystalline cellulose, BET analysis provides valuable insights. surfacemeasurementsystems.com The surface area of nanocellulose, for example, is reported to be significantly higher (>30 m²/g) than that of cellulose pulp (~2 m²/g). frontiersin.org The BET surface area of freeze-dried bacterial cellulose has been determined to be in the range of 55-59 m²/g using nitrogen adsorption at low temperatures and 67-70 m²/g using n-octane adsorption at room temperature. frontiersin.org The analysis of water vapor adsorption on microcrystalline cellulose can also be performed to determine its surface area and heat of adsorption. tainstruments.com
The table below summarizes representative BET surface area values for different cellulosic materials.
| Material | Adsorbate | Temperature | BET Surface Area (m²/g) | Reference |
| Freeze-dried Bacterial Cellulose | Nitrogen | -196°C | ~55-59 | frontiersin.org |
| Freeze-dried Bacterial Cellulose | n-Octane | 25°C | ~67-70 | frontiersin.org |
| Cellulose Pulp | - | - | ~2 | frontiersin.org |
| Nanocellulose | - | - | >30 | frontiersin.org |
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the morphology and structure of potassium clavulanate and cellulose compositions at the micro and nano levels.
SEM is a powerful tool for observing the surface morphology of materials at high magnifications. researchgate.net For potassium clavulanate, SEM has been instrumental in distinguishing between the conventional needle-like crystalline form and the advantageous rosette-like starburst form. google.com Microphotographs from SEM clearly show the radiating needle crystals that form the rosettes. google.com
In the context of cellulose, SEM is used to examine the morphology of different fiber types, such as bundles of unbleached fibers and individual bleached fibers. researchgate.net It can also be used to observe the porous structure of microcrystalline cellulose particles. researchgate.net SEM analysis is crucial for understanding how processing methods affect the structural integrity of cellulose-based materials. researchgate.net
TEM is essential for characterizing the morphology and size of nanocellulose, such as cellulose nanocrystals (CNCs). researchgate.net TEM images can reveal the rod-like or needle-shaped structure of CNCs, with dimensions typically in the nanometer range. researchgate.netresearchgate.net For instance, CNCs produced by acid hydrolysis may have diameters of 8–75 nm and lengths of 72–866 nm. researchgate.net
Due to the beam-sensitive nature of cellulosic materials, special techniques like cryo-TEM or low-dose imaging are often employed to minimize sample damage during TEM analysis. nih.gov Despite these challenges, TEM remains a key technique for providing direct evidence of the structural morphology of nanocellulose. nih.gov
Rheological and Flow Properties of Powders and Granules
The rheological and flow properties of potassium clavulanate and cellulose powders and granules are critical for pharmaceutical processing, particularly in tablet manufacturing.
The flowability of powders is influenced by factors such as particle size, shape, and moisture content. The rosette form of potassium clavulanate exhibits better flow characteristics than the needle form, which is a significant advantage for processing. googleapis.com For microcrystalline cellulose, properties like bulk density, tapped density, Carr's index, and angle of repose are used to characterize its flowability. researchgate.net The moisture content of MCC can significantly impact its flow properties; moderate moisture levels can sometimes improve flow and tablet hardness. researchgate.net
Co-processing of MCC with other substances can alter its moisture sorption capacity and improve the flow properties of the resulting powder. researchgate.net Ring shear testers are specialized instruments used to evaluate the flow properties of powders and the effect of variables like moisture content. researchgate.net
The following table lists key parameters used to assess the flow properties of these pharmaceutical powders.
| Parameter | Description | Significance | Reference |
| Bulk Density | The mass of a powder in a given volume, including the interparticle void volume. | Influences die filling during tableting. | researchgate.net |
| Tapped Density | The bulk density of a powder after a specified compaction process. | Indicates powder compressibility. | researchgate.net |
| Carr's Index | A measure of the compressibility of a powder. | Predicts flowability. | researchgate.net |
| Angle of Repose | The steepest angle of descent or dip relative to the horizontal plane to which a material can be piled without slumping. | A direct measure of the flowability of a powder. | researchgate.net |
Stability and Degradation Kinetics of Potassium Clavulanate Cellulose
Influence of Environmental Factors on Degradation
Environmental conditions play a pivotal role in the stability of potassium clavulanate. Factors such as humidity, temperature, light, and pH can significantly accelerate its degradation, impacting its therapeutic effectiveness.
Humidity-Induced Degradation Pathways
Potassium clavulanate is exceedingly hygroscopic and prone to hydrolysis when exposed to humid conditions. nih.govnetzsch.com Air humidity is considered the most critical factor affecting its degradation in the solid state. netzsch.com The rate of moisture absorption is significant, with studies showing an absorption rate of approximately 1.44% per hour at 50% relative humidity (RH). usp.br This high affinity for water facilitates degradation pathways, primarily through hydrolysis of the β-lactam ring.
The degradation rate constant for potassium clavulanate has been observed to be about twice as high under conditions of increased RH compared to dry air. bohrium.com This suggests that the presence of water molecules, which attack the carbonyl group of the β-lactam ring, directly induces thermolysis, a process of decomposition caused by heat. bohrium.comresearchgate.net Research on granulated forms has further clarified that the stability of potassium clavulanate is more directly correlated with water activity—the unbound, available water—than with the total water content of the formulation. google.com
Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FT-IR) has provided deeper insights into the degradation process. Samples stored in a humid atmosphere begin to decompose at lower temperatures than dry samples. nih.govnetzsch.com During heating, these humidified samples release not only water but also carbon dioxide, which is a clear indicator that decomposition has already begun. nih.gov To mitigate this pronounced humidity-induced degradation, it is recommended that the relative humidity in production environments for formulations containing potassium clavulanate and cellulose (B213188) be controlled to below 30%. netzsch.com While cellulose is often used as a stabilizer, some studies have noted that the degradation rate of potassium clavulanate in binary mixtures with excipients can be greater than that of the compound alone. bohrium.com
Interactive Data Table: Effect of Humidity on Potassium Clavulanate Degradation
| Parameter | Observation | Source(s) |
| Hygroscopicity | Extremely hygroscopic and susceptible to hydrolysis. | nih.govnetzsch.com |
| Moisture Absorption Rate | Approximately 1.44% per hour at 50% Relative Humidity. | usp.br |
| Effect on Degradation Rate | Rate is approximately doubled in high humidity vs. dry air. | bohrium.com |
| Key Factor | Water activity is more critical than total water content. | google.com |
| Degradation Onset | Decomposition starts at lower temperatures in humid conditions. | nih.govnetzsch.com |
| Manufacturing Recommendation | Control relative humidity to <30% during production. | netzsch.com |
Thermal Degradation Mechanisms and Kinetics
Temperature is another critical factor governing the stability of potassium clavulanate. The degradation in the solid state generally follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the drug. netzsch.combohrium.comnih.govresearchgate.net The relationship between the degradation rate constant (k) and temperature (T) can be effectively described by the Arrhenius equation. researchgate.netnih.gov
Kinetic studies have quantified this relationship under different conditions:
In dry air, the dependence of the rate constant on temperature is described by the equation: ln k = (0.026 ± 166.35) - (2702.82 ± 1779.43)(1/T). netzsch.combohrium.comnih.govresearchgate.net
At 76.4% relative humidity, the equation is: ln k = (1.65 ± 100.40) × 10³ - (5748.81 ± 3659.67)(1/T). netzsch.combohrium.comnih.govresearchgate.net
Thermal degradation in aqueous solutions also adheres to pseudo-first-order kinetics. netzsch.com Thermogravimetric analysis (TGA) reveals that after the initial evaporation of surface water, the thermal decomposition of solid potassium clavulanate proceeds in multiple steps. One study identified three major decomposition stages between 120°C and 600°C. researchgate.net The decomposition process involves the release of various gases as the temperature increases. It typically begins with the release of carbon dioxide (CO₂), followed by a mixture of CO₂ and carbon monoxide (CO) at higher temperatures. At the highest temperatures, the gaseous byproducts can include methane (B114726), CO₂, and ammonia. nih.govnetzsch.com As expected, elevated temperatures consistently lead to an accelerated rate of degradation. teb.org.tr
Interactive Data Table: Thermal Degradation Parameters
| Condition | Kinetic Model | Arrhenius Relationship | Decomposition Products | Source(s) |
| Solid State (Dry Air) | First-order | ln k = (0.026 ± 166.35) - (2702.82 ± 1779.43)(1/T) | CO₂, CO, Methane, Ammonia | nih.govnetzsch.combohrium.comnih.govresearchgate.netnetzsch.com |
| Solid State (76.4% RH) | First-order | ln k = (1.65 ± 100.40) × 10³ - (5748.81 ± 3659.67)(1/T) | CO₂, CO, Methane, Ammonia | nih.govnetzsch.combohrium.comnih.govresearchgate.netnetzsch.com |
| Aqueous Solution | Pseudo-first-order | Temperature-dependent rate constant | Hydrolysis products | netzsch.com |
Photolytic Degradation
Exposure to light is a recognized environmental factor that can affect the stability of potassium clavulanate. researchgate.netteb.org.tr Studies on reconstituted solutions have shown that the degradation of clavulanic acid is influenced by lighting conditions, leading to observable time-dependent changes in both color and pH, particularly when stored under indoor room lighting. researchgate.net Consequently, photostability testing is considered an essential component of stress testing for new drug substances and products. europa.eu However, detailed scientific literature describing the specific mechanisms, kinetic parameters, and degradation pathways for the photolytic degradation of potassium clavulanate, particularly when combined with cellulose, is not extensively available.
pH-Dependent Hydrolysis in Aqueous Systems
Clavulanic acid is highly sensitive to the pH of its environment. netzsch.comnih.gov Its degradation in aqueous systems is primarily driven by hydrolysis, which can be catalyzed by both acids and bases. morressier.com The site of this hydrolytic attack is the carbonyl group within the β-lactam ring. morressier.com
The stability of clavulanic acid is maximal in a slightly acidic to neutral pH range, with the highest stability observed around pH 6.0 to 6.2. nih.gov The degradation rate increases significantly in both acidic and, more rapidly, in basic solutions. nih.govresearchgate.net The kinetics of this pH-dependent hydrolysis are well-described by a first-order reaction model. nih.gov In weakly alkaline solutions, such as 0.1 M disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), potassium clavulanate has been shown to degrade into several pyrazine (B50134) derivatives. medchemexpress.com The rate of degradation is also influenced by the concentration of acid, with higher acid concentrations leading to increased degradation rate constants. teb.org.tr
Interactive Data Table: pH Influence on Clavulanic Acid Stability
| pH Condition | Stability Profile | Primary Mechanism | Kinetic Model | Degradation Products | Source(s) |
| Acidic (<6.0) | Decreased stability | Acid-catalyzed hydrolysis | First-order | Hydrolysis products | nih.govteb.org.trmorressier.com |
| Optimal (6.0-6.2) | Highest stability | Minimal hydrolysis | First-order | - | nih.gov |
| Basic (>6.2) | Rapidly decreased stability | Base-catalyzed hydrolysis | First-order | Pyrazine derivatives | nih.govmedchemexpress.com |
Kinetic and Thermodynamic Studies of Degradation
Understanding the kinetic and thermodynamic parameters of potassium clavulanate degradation is fundamental to predicting its shelf-life and developing stable pharmaceutical formulations.
Determination of Reaction Orders and Rate Constants
The degradation of potassium clavulanate, both in the solid state and in aqueous solutions, predominantly follows first-order or pseudo-first-order kinetics. netzsch.comnetzsch.combohrium.comnih.govresearchgate.netnih.govmorressier.com This indicates that the rate of its decomposition at any given time is proportional to its concentration at that time.
In more complex systems, such as fermentation broths, a reversible-irreversible kinetic model has been proposed. This model suggests an initial rapid decline in concentration as an equilibrium is established, followed by a slower, stable reaction rate corresponding to an irreversible degradation step. researchgate.netmorressier.com
Numerous studies have determined the degradation rate constants under various conditions. For instance, in one study, the kinetic rate constants for a derivatized form of clavulanic acid at 4°C and 25°C were calculated to be 0.020 h⁻¹ and 0.039 h⁻¹, respectively. morressier.com Another investigation determined rate constants at 30°C under different pH conditions. netzsch.com Interestingly, when co-formulated with amoxicillin (B794), a synergistic degradation pattern has been observed where clavulanate catalyzes the degradation of amoxicillin, which in turn leads to a decrease in the degradation rate of the clavulanate itself. netzsch.com
Interactive Data Table: Examples of Degradation Rate Constants (k) for Clavulanic Acid
| Condition | Reaction Order | Rate Constant (k) | System/Notes | Source(s) |
| Solid State | First-order | Dependent on temperature and humidity | Follows Arrhenius equation | netzsch.combohrium.comnih.govresearchgate.net |
| Aqueous Solution (4°C) | First-order | 0.020 h⁻¹ | Derivatized clavulanic acid | morressier.com |
| Aqueous Solution (25°C) | First-order | 0.039 h⁻¹ | Derivatized clavulanic acid | morressier.com |
| Aqueous Solution (Frozen) | First-order | Marked acceleration compared to liquid state | Rate acceleration up to 15-fold observed | nih.gov |
| Fermentation Broth | Reversible-Irreversible | Two-phase degradation observed | Complex system kinetics | researchgate.netmorressier.com |
Calculation of Activation Energy (Ea), Enthalpy (ΔH), and Entropy (ΔS) of Degradation
The degradation of potassium clavulanate in the solid state can be characterized by its kinetic and thermodynamic parameters. Studies have shown that the degradation process follows first-order kinetics, where the rate of degradation is dependent on the concentration of the substrate. nih.govresearchgate.net This holds true under conditions of both dry air and increased relative humidity. nih.govresearchgate.net
The relationship between the degradation rate constant (k) and temperature (T) is described by the Arrhenius equation. By analyzing this relationship, key thermodynamic parameters can be calculated to quantify the energy barriers and molecular disorder changes during degradation. nih.govlibretexts.org The activation energy (Ea) represents the minimum energy required for the degradation reaction to occur. libretexts.org The enthalpy of activation (ΔH) relates to the heat change associated with forming the transition state, while the entropy of activation (ΔS) reflects the change in randomness of the molecules as they move from the initial state to the activated complex. nih.govlibretexts.org
Kinetic studies of solid-state potassium clavulanate have yielded specific values for these parameters, which vary depending on environmental conditions such as the presence of moisture. nih.govresearchgate.net For instance, the degradation kinetics have been determined under both dry air and at 76.4% relative humidity (RH). nih.govresearchgate.net
Table 1: Thermodynamic Parameters for the Degradation of Solid Potassium Clavulanate
| Parameter | Value in Dry Air | Value at 76.4% RH |
|---|---|---|
| Activation Energy (Ea) | 22.47 kJ/mol | 47.79 kJ/mol |
| Enthalpy of Activation (ΔH) | 19.87 kJ/mol | 45.19 kJ/mol |
| Entropy of Activation (ΔS) | -282.83 J/mol·K | -173.81 J/mol·K |
This interactive table is based on data from a study on the solid-state stability of potassium clavulanate. nih.gov
The degradation rate constants for clavulanic acid have been found to increase with rising temperature and acid concentration. morressier.com The activation energy for the degradation of the clavulanic acid-imidazole derivative, a chromophore used in HPLC analysis, was calculated to be 21.85 kJ/mol. nih.gov
Identification and Profiling of Degradation Products
The degradation of potassium clavulanate is a complex process that results in the formation of various related substances. usp.brnetzsch.com The European Pharmacopoeia lists seven such impurities, designated as related substances A through G. usp.brscielo.br The profile of these degradation products is influenced by factors such as pH and temperature. morressier.comresearchgate.net For example, related substances A, B, C, D, and F are known to be formed from the catabolites of clavulanic acid under acidic or alkaline conditions. usp.brscielo.br
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FT-IR) provides insight into the gaseous products released during thermal degradation. The process typically begins with the evaporation of surface water. netzsch.comnetzsch.com As the temperature increases, further decomposition steps occur, releasing gases such as carbon dioxide, carbon monoxide, and ammonia. netzsch.comnetzsch.com At higher temperatures (between 400°C and 600°C), methane and isobutane (B21531) have also been identified among the released gases. netzsch.com The presence of humidity can significantly impact the degradation pathway, lowering the onset temperature for the release of these gases. netzsch.com
Structural Elucidation of Related Substances (e.g., E and G)
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been instrumental in identifying and elucidating the structures of key impurities. usp.brresearchgate.netresearchgate.net
Related Substance E : This impurity has been identified in final potassium clavulanate products. usp.brscielo.br Structural analysis revealed that it is formed from two molecules of clavulanic acid. scielo.brresearchgate.net The formation involves the combination of the imino group from one molecule of clavulanic acid with the carboxyl group of a second molecule, a reaction accompanied by the opening of the β-lactam ring. usp.brresearchgate.net Clavulanic acid itself is the direct precursor to Related Substance E. usp.brresearchgate.net
Related Substance G : This is another principal impurity found in commercially available potassium clavulanate. scielo.brresearchgate.netresearchgate.net Its formation occurs during the fermentation process of clavulanic acid production. scielo.brresearchgate.net Unlike other impurities that result from the chemical degradation of clavulanic acid, Related Substance G is synthesized through a biosynthetic pathway. Studies have shown that L-tyrosine and succinic acid are the precursors for its formation, a process catalyzed by extracellular enzymes produced during fermentation. researchgate.netscielo.brresearchgate.net
Mechanisms of Impurity Formation during Storage
The formation of impurities during the production and storage of potassium clavulanate is a significant concern for product quality. The mechanisms vary depending on the specific impurity.
Formation of Related Substance E : The generation of Related Substance E can occur during both the fermentation and subsequent purification stages of clavulanic acid production. usp.brresearchgate.netfigshare.com Its formation is a chemical reaction rather than an enzymatic one. scielo.br Orthogonal tests have demonstrated that the concentration of clavulanic acid is the primary factor accelerating the formation of this impurity, with temperature being a secondary contributing factor. usp.brresearchgate.netresearchgate.net The reaction rate is less influenced by pH in the range of 5.0 to 6.5. usp.brresearchgate.net The mechanism involves a condensation reaction between two clavulanic acid molecules, one of which undergoes the opening of its strained β-lactam ring. usp.brresearchgate.net
Formation of Related Substance G : The formation of Related Substance G is fundamentally different. It is not a degradation product of clavulanic acid but an impurity synthesized by the microorganism Streptomyces clavuligerus during fermentation. researchgate.net The amount of Related Substance G increases with the duration of the fermentation process. scielo.br The mechanism is enzymatic, utilizing L-tyrosine and succinate (B1194679) from the fermentation medium as building blocks. researchgate.netscielo.br
Chemical Interactions Within Potassium Clavulanate Cellulose Compositions
Molecular Mechanisms of Interaction
Understanding the interactions at a molecular level is key to explaining the observed stability profiles. These mechanisms involve various intermolecular forces and the intrinsic reactivity of the molecules.
The structure of cellulose (B213188), a polymer of glucose, is rich in hydroxyl (-OH) groups. mdpi.com These groups are capable of forming strong hydrogen bonds. mdpi.com Potassium clavulanate also possesses functional groups, such as a hydroxyl group and a carboxylate group, that can act as hydrogen bond donors and acceptors. nih.gov
To predict the reactive sites in a molecule, computational studies involving molecular orbital analysis are employed. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. nih.govnih.gov The HOMO is the region most likely to donate electrons (nucleophilic site), while the LUMO is the region most likely to accept electrons (electrophilic site). nih.gov
For potassium clavulanate, analysis of HOMO and LUMO orbitals helps predict structural changes and reactive sites during degradation. nih.gov The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov Studies on cellulose have also determined its electronic properties, showing a relatively large HOMO-LUMO gap, which indicates its general stability. researchgate.net However, the interaction between the two molecules can alter their electronic structures. The degradation of clavulanate is often initiated by a nucleophilic attack on the carbonyl carbon of the β-lactam ring. netzsch.com Molecular orbital analysis can pinpoint this carbonyl group as a likely electrophilic site (part of the LUMO), making it susceptible to attack by nucleophiles like water. nih.govnetzsch.com
Table 3: Summary of Molecular Orbital Analysis Findings
| Molecule/System | Finding | Implication for Interaction/Reactivity | Reference |
| Potassium Clavulanate | HOMO/LUMO analysis performed to identify reactive sites. | Predicts sites susceptible to degradation, such as the β-lactam ring. | nih.gov |
| Cellulose | HOMO-LUMO band gap calculated (e.g., ~7.6 eV for a 3-unit model). | High stability, but hydroxyl groups can act as nucleophiles. | researchgate.net |
| Cellulose-GO Composite | Functionalization alters electronic properties, increasing chemical softness. | Demonstrates how interaction with another component (like clavulanate) can enhance reactivity. | nih.gov |
This table outlines findings from molecular modeling studies relevant to understanding the reactivity of the components. nih.govnih.govresearchgate.net
Influence of Water Activity and Sorption on Interaction Dynamics
Water is a critical factor in the degradation of potassium clavulanate. Its presence, measured as water content and water activity (aw), significantly dictates the stability of the formulation. magtechjournal.comresearchgate.net
The stability of potassium clavulanate is positively correlated with water activity; lower water activity results in higher stability. magtechjournal.comresearchgate.net This is because water can act as a reactant in the hydrolysis of the β-lactam ring, a primary degradation pathway. netzsch.com Studies have shown that storing potassium clavulanate in a humid atmosphere shifts its decomposition to lower temperatures. netzsch.comnetzsch.com This is attributed to the attack of water molecules on the carbonyl group of the β-lactam ring, which initiates thermolysis. netzsch.com
Cellulose is a hygroscopic material, meaning it readily absorbs moisture from the environment. seeglobalinternational.com The water sorption behavior of cellulose is complex and can be described by different mechanisms, including surface adsorption (Langmuir and Henry's law) and the clustering of water molecules at higher activities. mdpi.com In a potassium clavulanate-cellulose mixture, the cellulose component can act as a moisture sink. However, the sorbed water is not inert and can increase the local water activity around the clavulanate molecules, thereby facilitating hydrolytic degradation. Therefore, controlling the water activity of the entire formulation is a key parameter for ensuring the stability of the drug. magtechjournal.comteb.org.tr
Analytical Methodologies for Quality Control and Research
Development and Validation of Stability-Indicating Methods
Stability-indicating methods are analytical procedures that can accurately and selectively quantify the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients that may be present. The validation of such methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure they are fit for purpose. nih.gov For potassium clavulanate, which is known for its instability, these methods are of paramount importance. ptfarm.pl Stress testing, which involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, is a key part of developing these methods. semanticscholar.orgresearchgate.net This forced degradation helps to generate potential degradation products and prove the method's ability to resolve the API from these new entities. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing for potassium clavulanate. researchgate.net Its versatility allows for various configurations to suit the specific analytical challenge, from routine quality control to complex impurity identification.
Reverse-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 column. magtechjournal.comrjptonline.org The mobile phase often consists of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer mixed with an organic modifier like acetonitrile or methanol (B129727). ptfarm.plmagtechjournal.comrjptonline.org Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector, often set at a wavelength around 220 nm or 230 nm. ptfarm.plsemanticscholar.orgresearchgate.net
For more complex analyses, such as impurity profiling and structural elucidation of unknown degradation products, HPLC is coupled with Mass Spectrometry (MS). magtechjournal.com Techniques like HPLC-ESI-MSn (Electrospray Ionization Mass Spectrometry) allow for the separation and subsequent identification of compounds by providing mass-to-charge ratio information and fragmentation patterns. magtechjournal.comresearchgate.net This is particularly useful for identifying commercially unavailable impurities that are generated during synthesis or degradation. nih.gov Tandem Mass Spectrometry (MS/MS) further enhances specificity and sensitivity, aiding in the structural confirmation of trace-level impurities. scielo.br
| Method | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | LiChrospher RP-18 (250 mm x 4.6 mm, 5 µm) | 12 mmol/L ammonium acetate and acetonitrile (gradient) | UV (220 nm) | Simultaneous determination of meropenem and potassium clavulanate; stability-indicating. | ptfarm.plnih.gov |
| RP-HPLC | C18 Nucleosil | 0.7% sodium dihydrogen phosphate and methanol (90:10 v/v) | UV (230 nm) | Quantification in the presence of hydrolytic degradation products. | rjptonline.org |
| HPLC-UV-ESI-MSn | Shim pack CLC-ODS RP18 (4.6 mm x 250 mm, 5 µm) | 20 mmol·L-1 ammonium acetate (pH 6.0) and acetonitrile (gradient) | UV & ESI-MSn | Impurity profiling and identification of related substances. | magtechjournal.comresearchgate.net |
| HPLC-DAD | C-18 stationary phase | 12 mM ammonium acetate-acetonitrile (96:4 V/V) | DAD (220 nm) | Determination in the presence of degradation products. | researchgate.net |
Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique to HPLC for the analysis of pharmaceuticals. nih.govsetu.ie CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of solvents, making it an environmentally friendly or "green" analytical method. nih.gov
For potassium clavulanate, CE methods have been developed for its simultaneous determination with other compounds. nih.gov One such method utilizes a background electrolyte of 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) and 3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-1-propanesulfonic acid (pH 8.4) with capacitively coupled contactless conductivity detection. nih.gov This approach allows for the simultaneous analysis of clavulanate as an anion and potassium as a cation in a single run of less than 45 seconds. nih.govresearchgate.net CE with UV detection has also been reported for the simultaneous determination of clavulanic acid in pharmaceutical formulations. rjptonline.org The high efficiency of CE makes it particularly suitable for separating complex mixtures and for impurity determinations. diva-portal.org
Impurity Profiling and Quantification
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. For potassium clavulanate, these can originate from the manufacturing process, synthesis of starting materials, or degradation of the clavulanate molecule itself. The interaction between potassium clavulanate and co-formulated drugs can also lead to new impurities not present in the individual components. magtechjournal.com
Advanced analytical techniques are required to separate and characterize these impurities. HPLC coupled with mass spectrometry (HPLC-MS/MS) is a primary tool for this purpose, enabling the identification of both known and unknown impurities. magtechjournal.comscielo.br Studies have successfully separated and characterized numerous related substances in products containing potassium clavulanate. nih.govmagtechjournal.comresearchgate.net
Due to its inherent instability, clavulanic acid is susceptible to degradation under various conditions, including hydrolysis, heat, and light. ptfarm.plsemanticscholar.org The β-lactam ring in its structure is particularly prone to opening. The identification and control of these degradation products are critical for quality control.
Forced degradation studies are essential for identifying potential degradants. semanticscholar.org For instance, in aqueous alkaline solutions, clavulanic acid has been shown to degrade into several pyrazine (B50134) derivatives, such as 2,5-bis-(2-hydroxyethyl) pyrazine. jst.go.jp HPLC methods are developed to effectively separate the intact drug from these degradants. One study quantified the degradation of clavulanic acid under various stress conditions, showing significant degradation in acidic (23.21%) and thermal (17.80%) environments, while it remained stable against oxidation (0.00%). semanticscholar.org Another specific impurity, known as "related substance E," has been identified by HPLC-MS/MS and is known to form during both fermentation and purification processes from the clavulanic acid precursor. scielo.br
| Stress Condition | % Degradation | Reference |
|---|---|---|
| Acid Hydrolysis | 23.21 | semanticscholar.org |
| Base Hydrolysis | 14.41 | semanticscholar.org |
| Oxidation | 0.00 | semanticscholar.org |
| Thermal Degradation | 17.80 | semanticscholar.org |
| Photolytic Degradation | 10.21 | semanticscholar.org |
Residual solvents are organic volatile chemicals used during the synthesis of the drug substance or in the manufacturing process. researchgate.net Since they have no therapeutic benefit and can be harmful, their levels are strictly controlled according to ICH guidelines. researchgate.netptfarm.pl
The primary technique for analyzing residual solvents is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netresearchgate.net Headspace GC is a common method where the sample is heated in a sealed vial to drive volatile solvents into the headspace, which is then injected into the GC system. ptfarm.pl For potassium clavulanate products, solvents such as acetone and n-butanol have been identified as potential residual solvents. toku-e.com Other process-related impurities, such as Impurity E and Impurity G, are also monitored. toku-e.com
Assay Methods for Potassium Clavulanate within Cellulose (B213188) Compositions
Assaying potassium clavulanate within a cellulose composition requires a method that can effectively separate the active drug from the cellulose excipient before quantification. Potassium clavulanate is often formulated with microcrystalline cellulose in a 1:1 ratio to improve its stability and handling properties. toku-e.combiosynth.com
An established method for this assay involves HPLC. google.com A sample of the potassium clavulanate/microcrystalline cellulose composition is first dissolved in purified water. google.com The solution is then filtered through a membrane filter (e.g., 0.45 µm) to remove the insoluble cellulose and other particulates. google.com An aliquot of the filtered solution is then injected into an HPLC system. google.com A typical system would use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at a wavelength of 220 nm. google.com The concentration of potassium clavulanate is determined by comparing the peak area from the sample to that of a known reference standard. google.com Quality specifications for such compositions typically require an assay of 48.0-53.5% for potassium clavulanate on a dried basis. toku-e.com
Methodologies for Cellulose Content and Characterization in the Mixture
The quality control and research analysis of the potassium clavulanate-cellulose mixture necessitate robust analytical methodologies to quantify the cellulose content and characterize its physical and chemical properties. The cellulose component, often microcrystalline cellulose (MCC), is not merely an inert diluent but a critical excipient that influences the stability, manufacturability, and performance of the final product. researchgate.netijpsjournal.com Therefore, a multi-faceted analytical approach is employed to ensure the identity, purity, and consistency of the cellulose within the mixture.
A variety of techniques, ranging from spectroscopic to thermal and wet chemistry methods, are utilized for this purpose. Spectroscopic methods like Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy are powerful for qualitative identification and structural characterization. researchgate.netscispace.com Thermal analysis can differentiate components based on their thermal stability, while X-ray diffraction is crucial for assessing crystallinity. nih.govresearchgate.net For quantitative analysis, both spectroscopic and chromatographic approaches, alongside classical methods like titrimetry, can be applied.
Spectroscopic Methodologies
Spectroscopic techniques are cornerstones in the analysis of pharmaceutical mixtures, offering rapid and non-destructive evaluation. They are primarily used for the identification and structural characterization of cellulose.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is a widely used technique for the identification of cellulose. researchgate.net It provides direct information about the chemical structure by measuring the absorption of infrared radiation by the material's molecular bonds. The FTIR spectrum of cellulose exhibits characteristic peaks corresponding to its functional groups, such as the broad hydroxyl (-OH) stretching band and the C-O-C stretching of the β-1,4-glycosidic bonds. researchgate.net This method can be used to confirm the presence and identity of cellulose in the mixture, distinguishing it from potassium clavulanate.
| Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) for Cellulose |
| O-H Stretching | 3600 - 3200 |
| C-H Stretching | 3000 - 2800 |
| C-O-C Asymmetric Stretching (β-glycosidic linkage) | 1160 - 1150 |
| C-O Stretching (Primary and Secondary Alcohols) | 1060 - 1030 |
Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. scispace.com It is particularly useful for analyzing the crystalline structure of cellulose and is less susceptible to interference from water, which can be an advantage. The Raman spectrum can be used to identify the cellulose polymorph and assess its crystallinity within the mixture. tandfonline.com
Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is a rapid and non-destructive analytical technique that has found extensive use in the pharmaceutical industry for raw material identification and quantification of components in mixtures. metrohm.com It can be used to monitor the content of cellulose, potassium clavulanate, and moisture in the blend. The method's precision allows for its use in process analytical technology (PAT) for real-time monitoring of blending uniformity.
Chromatographic Techniques
While High-Performance Liquid Chromatography (HPLC) is the primary method for the assay of potassium clavulanate rjptonline.org, specific chromatographic methods can also be developed for the quantification of cellulose. This typically involves hydrolysis of the cellulose polymer into its glucose monomers, which can then be quantified.
High-Performance Liquid Chromatography (HPLC) after Hydrolysis : This method involves the complete acid hydrolysis of the cellulose in the mixture to break it down into D-glucose units. researchgate.net The resulting glucose can then be quantified using an established HPLC method, often with a refractive index detector (RID) or after derivatization for UV or fluorescence detection. The amount of cellulose is calculated stoichiometrically from the amount of glucose detected.
Thermal Analysis
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are particularly useful for characterizing the thermal stability of the components in the potassium clavulanate-cellulose mixture.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. This technique can be used to determine the thermal stability and degradation profile of the cellulose in the mixture. Cellulose typically undergoes a major thermal degradation step at a specific temperature range. mdpi.com By analyzing the TGA thermogram of the mixture, it is possible to distinguish the degradation of cellulose from that of potassium clavulanate, potentially allowing for quantification based on the distinct mass loss steps. Research has shown that microcrystalline cellulose's main thermal pyrolysis occurs at around 300-350°C. mdpi.com
| Parameter | Typical TGA Findings for Microcrystalline Cellulose |
| Initial Weight Loss | < 100°C (due to moisture evaporation) |
| Onset of Decomposition | ~290 - 320°C |
| Temperature of Maximum Degradation Rate (Tₚ) | ~340 - 370°C |
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for the solid-state characterization of materials. In the context of the potassium clavulanate-cellulose mixture, XRPD is indispensable for confirming the crystalline form of the components and, crucially, for determining the crystallinity of the cellulose. researchgate.net Microcrystalline cellulose is a semi-crystalline material, and its degree of crystallinity can impact its physical properties, such as compressibility and disintegration behavior. researchgate.net The XRPD pattern of MCC shows characteristic broad peaks for the amorphous part and sharp peaks for the crystalline regions. researchgate.net
Physical and Chemical Characterization Methods
Beyond instrumental analysis, a range of pharmacopeial methods are used to characterize the physical and chemical properties of the cellulose component, which are critical for its function as an excipient. pharmaexcipients.com
Particle Size Distribution : The particle size of the cellulose affects the flow properties and uniformity of the mixture. It is typically measured using techniques like laser diffraction or sieve analysis. pharmaexcipients.com
Bulk and Tapped Density : These parameters are crucial for understanding the powder's flowability and compressibility during tablet manufacturing. idosi.org They are determined by measuring the volume of a known mass of the powder before and after tapping.
Loss on Drying : This test determines the amount of volatile matter (usually water) in the cellulose. It is a critical parameter as moisture content can affect the stability of potassium clavulanate. The test involves drying a sample at a specified temperature until a constant weight is achieved. pharmaguideline.com
Assay (Titrimetric Method) : A classic chemical method for quantifying cellulose involves oxidation of the cellulose with a known excess of an oxidizing agent, such as potassium dichromate, in an acidic medium. The unreacted oxidizing agent is then back-titrated with a suitable reducing agent. This method provides a reliable determination of the total cellulose content. pharmaguideline.com
Strategies for Enhancing the Chemical Stability of Potassium Clavulanate Cellulose Compositions
Solid-State Engineering Approaches
Solid-state engineering focuses on manipulating the physical properties of potassium clavulanate at the molecular and particle level to improve its stability.
Particle Size and Morphology Control
The particle size and morphology of potassium clavulanate can influence its stability. While specific research on the direct impact of particle size on potassium clavulanate-cellulose compositions is not extensively detailed in the provided results, general principles of solid-state chemistry suggest that larger, more uniform crystals with a lower surface-area-to-volume ratio would exhibit greater stability. This is because a reduced surface area minimizes exposure to environmental factors like humidity. curiaglobal.com
Conversely, processing methods such as milling, which reduce particle size, can introduce disorder and create amorphous regions, potentially leading to decreased stability. curiaglobal.com Therefore, controlling crystallization to produce optimal particle sizes without the need for milling is a desirable approach. curiaglobal.com
Amorphous vs. Crystalline Form Control
The physical form of a drug, whether amorphous or crystalline, significantly impacts its stability. curiaglobal.com
Crystalline Form: Generally, the crystalline state is the most thermodynamically stable form of a drug, offering a higher level of purity and stability. curiaglobal.com
Amorphous Form: The amorphous state lacks the long-range molecular order of crystals and is thermodynamically less stable. curiaglobal.com This can lead to greater chemical instability and increased hygroscopicity, a significant concern for a moisture-sensitive compound like potassium clavulanate. google.comcuriaglobal.com
Processing steps such as milling, granulation, and drying can inadvertently introduce amorphous regions into a crystalline drug, compromising its stability. curiaglobal.com For a highly hygroscopic substance like potassium clavulanate, maintaining its crystalline structure is crucial for stability. google.com Studies have shown that amorphous forms of drugs can have significantly different dissolution rates, which, while sometimes beneficial, comes at the cost of reduced stability. nih.gov Therefore, controlling and maintaining the crystalline form of potassium clavulanate throughout the manufacturing process is a key strategy for ensuring the stability of the final product.
Excipient Selection and Optimization for Stability
The choice of excipients in a formulation is critical to protecting potassium clavulanate from degradation.
Use of Desiccants and Moisture-Scavenging Excipients
Given that potassium clavulanate is extremely sensitive to moisture, the inclusion of desiccants or moisture-scavenging excipients is a primary strategy for its stabilization. google.comgoogle.com Potassium clavulanate is very hygroscopic and prone to hydrolysis, even in low humidity conditions. google.com
One common approach is the inclusion of a desiccant within the formulation itself. google.com Research has explored the use of various desiccants, including edible silicon dioxide and desiccating metal salts, to protect potassium clavulanate from moisture-induced degradation. google.comgoogle.com The effectiveness of a moisture-scavenging excipient is related to its moisture sorption properties. For instance, starches with high monolayer moisture coverage and a large area of hysteresis in their sorption isotherms have been shown to be effective in protecting moisture-sensitive drugs.
| Excipient Type | Example | Function |
| Desiccant | Edible Silicon Dioxide | Absorbs moisture within the formulation to keep the immediate environment of the potassium clavulanate dry. google.com |
| Desiccating Metal Salt | Group I and Group II metal halides | Incorporated directly into solid dosage forms to provide an improved desiccating effect. google.com |
| Moisture-Scavenging Polymer | Starch | Can absorb and hold moisture, reducing its availability to degrade the active ingredient. |
Processing Environment Control
The environment in which potassium clavulanate-cellulose compositions are manufactured plays a crucial role in the stability of the final product. Due to the compound's extreme sensitivity to heat and moisture, strict environmental controls are necessary. google.com
Research and patent literature consistently highlight the importance of controlling relative humidity (RH) during production. google.comgoogle.com Manufacturing processes for formulations containing potassium clavulanate are often carried out under dry conditions, with a relative air humidity of less than 30%. google.com Standard pharmaceutical production environments with relative humidity between 45-65% can lead to rapid degradation of potassium clavulanate. google.comgoogle.com
In addition to humidity control, the use of an inert gas atmosphere, such as nitrogen, during production and packaging can effectively reduce degradation by minimizing exposure to oxygen. google.comgoogle.com This is particularly important as potassium clavulanate can also be susceptible to oxidation. google.com Low-temperature conditions are also recommended to further enhance stability. google.com
| Parameter | Recommended Control | Rationale |
| Relative Humidity | Below 30% | To prevent moisture-induced degradation (hydrolysis) of potassium clavulanate. google.comgoogle.comgoogle.com |
| Atmosphere | Inert gas (e.g., Nitrogen) | To protect against oxidative degradation and potential blasting. google.comgoogle.com |
| Temperature | Low temperature (e.g., 0-8 °C for storage) | To slow down the rate of chemical degradation. google.com |
By implementing these multifaceted strategies, the chemical stability of potassium clavulanate-cellulose compositions can be significantly enhanced, ensuring the quality and efficacy of the final pharmaceutical product.
Low Humidity and Temperature Manufacturing Conditions
Due to its hygroscopic nature, controlling the environmental conditions during the manufacturing of potassium clavulanate compositions is paramount. netzsch.comgoogle.com The compound readily absorbs moisture, which leads to hydrolysis and subsequent degradation. netzsch.comgoogle.com
Humidity Control: Research indicates that maintaining a relative humidity (RH) below 30% is crucial to prevent significant degradation of potassium clavulanate. google.com Standard pharmaceutical production environments, which often have a relative humidity between 45% and 65%, are unsuitable as they can lead to rapid degradation of the compound. google.com Some manufacturing processes for potassium clavulanate/microcrystalline cellulose (B213188) compositions recommend a relative humidity between 25% and 35%. google.comgoogle.com Studies have shown a direct correlation between water activity and the stability of amoxicillin (B794) and potassium clavulanate granules; lower water activity results in higher stability. researchgate.net
Temperature Control: Elevated temperatures also accelerate the degradation of potassium clavulanate. netzsch.com Therefore, manufacturing processes are often conducted under controlled, low-temperature conditions. For instance, a production environment with a temperature of 10–15°C is considered advisable for preparing potassium clavulanate/microcrystalline cellulose compositions. google.comgoogle.com Furthermore, it is recommended that the packing, transportation, and storage of potassium clavulanate be carried out at temperatures between 0°C and 8°C. google.com The Chinese Pharmacopoeia (2000 edition) specifies storage in a tight envelope at a dry place below -20°C. google.com
The table below summarizes the recommended environmental conditions for manufacturing potassium clavulanate.
| Parameter | Recommended Value | Source |
| Relative Humidity | Below 30% | google.com |
| Relative Humidity | 25% - 35% | google.comgoogle.com |
| Temperature | 10°C - 15°C | google.comgoogle.com |
| Packing, Transportation, and Storage Temperature | 0°C - 8°C | google.com |
Inert Gas Protection during Processing
To counteract the deleterious effects of oxygen, which can also contribute to the degradation and potential explosion of potassium clavulanate, inert gas protection is employed during various stages of production. google.com This involves creating an oxygen-depleted environment by purging the processing equipment with an inert gas.
Nitrogen is a commonly used and economical choice for this purpose. google.com The use of nitrogen with a purity of ≥99.5% (by volume) is preferred. google.com In some cases, a mixture of nitrogen and other noble gases like helium or neon can also be utilized. google.com This inert atmosphere is maintained during critical steps such as preparation, filtration, salt formation, liquid-solid separation, and drying. google.com
Furthermore, for packaging and storage, aluminum bottles are often used and filled with an inert gas to maintain stability. google.com The residual oxygen level within these containers is typically controlled to be between 0.5% and 1.0%. google.com This measure effectively minimizes oxidative degradation and has been shown to extend the product's shelf life to over two years. google.com
Advanced Formulation Techniques for Stability
Beyond controlling the manufacturing environment, advanced formulation techniques are employed to enhance the stability of potassium clavulanate in solid dosage forms.
Granulation Techniques to Mitigate Degradation
Granulation is a key process in pharmaceutical manufacturing that can be optimized to protect sensitive active ingredients like potassium clavulanate. google.com The choice of granulation technique is critical due to the compound's moisture sensitivity. google.com
Wet granulation, a common method, poses a challenge as the presence of water can cause significant degradation of clavulanic acid. google.com Conversely, dry granulation, while avoiding water, can lead to intimate contact between potassium clavulanate and other excipients, such as amoxicillin trihydrate, which may have a high water content, thereby promoting degradation. google.com
To address these issues, specialized granulation approaches have been developed. One such method involves granulating potassium clavulanate with a pH-independent hydrophobic polymer and a hydrophilic plasticizer in a non-aqueous solvent. google.com This technique helps to prevent moisture-induced degradation. google.com Another approach is to separately granulate the amoxicillin trihydrate and the potassium clavulanate before blending them with other excipients. google.com
A novel preparation method involves directly adding microcrystalline cellulose to a potassium clavulanate-isopropanol solution during the crystallization process. google.com This method avoids the risks associated with mixing dry powders, such as dust explosions, and results in a more stable composition. google.com
The table below outlines different granulation strategies and their impact on stability.
| Granulation Technique | Description | Stability Enhancement | Source |
| Non-Aqueous Wet Granulation | Granulating potassium clavulanate with a hydrophobic polymer and hydrophilic plasticizer in a non-aqueous solvent. | Prevents deterioration in stability by avoiding water. | google.com |
| Separate Granulation | Separately granulating amoxicillin trihydrate and potassium clavulanate before blending. | Reduces intimate contact and moisture transfer between the two active ingredients. | google.com |
| In-situ Crystallization with Microcrystalline Cellulose | Adding microcrystalline cellulose directly to the potassium clavulanate crystallization solution. | Avoids dust explosion risks and improves safety and stability. | google.com |
Lyophilization for Solid-State Stabilization
Lyophilization, or freeze-drying, is a well-established technique for preparing solid-state pharmaceuticals, particularly for unstable molecules like proteins and some small-molecule drugs. nih.gov The process involves freezing the product and then removing the solvent (usually water) through sublimation under a vacuum. nih.gov This results in a dry, stable product with a long shelf life. nih.gov
For substances susceptible to degradation in the presence of water, such as potassium clavulanate, lyophilization offers a significant advantage by minimizing water content in the final product. The process, however, introduces its own stresses, namely freezing and drying, which can potentially denature or degrade the active ingredient. nih.govnih.gov
The success of lyophilization in stabilizing a compound like potassium clavulanate would depend on the careful design of the freeze-drying cycle and the use of appropriate cryoprotectants and lyoprotectants. nih.gov These excipients help to protect the active molecule from the stresses of the process. While extensively used for protein stabilization, the principles of lyophilization can be applied to enhance the solid-state stability of highly moisture-sensitive compounds like potassium clavulanate. nih.gov
Q & A
Q. What methodologies are recommended for synthesizing potassium clavulanate cellulose (1:1) with consistent purity?
Synthesis typically involves blending potassium clavulanate with microcrystalline cellulose (MCC) in a 1:1 ratio via direct compression or co-precipitation. For direct compression, uniform mixing of active pharmaceutical ingredients (APIs) and excipients (e.g., super disintegrants like crospovidone) is critical to ensure homogeneity . Co-precipitation methods may use solvents like tert-butylamine, followed by lyophilization to stabilize the compound . Analytical validation via HPLC (e.g., Agilent 1100 system with a C18 column) ensures purity, with parameters set to detect impurities like related substance G .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 6 months) combined with HPLC and LC-MS/MS to monitor clavulanic acid content and degradation products . Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while differential scanning calorimetry (DSC) assesses interactions between clavulanate and cellulose .
Q. What experimental designs are suitable for evaluating the β-lactamase inhibition efficacy of this compound?
Use checkerboard dilution assays to determine minimum inhibitory concentrations (MICs) against β-lactamase-producing strains (e.g., TEM-1, CTX-M-15). Time-kill curves quantify bactericidal synergy when combined with β-lactam antibiotics (e.g., amoxicillin) . Validate results using standardized clinical isolates from repositories like ATCC.
Advanced Research Questions
Q. How can researchers resolve contradictions in data on the bioavailability of this compound across in vitro and in vivo models?
Discrepancies often arise from differences in dissolution media (e.g., simulated gastric fluid vs. biorelevant media). Use biorelevant dissolution testing (e.g., USP Apparatus II with pH-gradient media) to mimic physiological conditions . Cross-validate with pharmacokinetic studies in animal models (e.g., rats) using LC-MS/MS for plasma concentration analysis .
Q. What strategies optimize the precipitation yield of potassium clavulanate from fermentation broth?
Response surface methodology (RSM) with variables like pH, temperature, and amine salt concentration (e.g., t-octylamine) maximizes yield. A central composite design (CCD) can model interactions, achieving >94% yield at 35 mg/mL amine salt concentration . Validate with ANOVA to ensure model significance (p < 0.05).
Q. How should researchers design studies to investigate the role of cellulose matrix porosity on clavulanate release kinetics?
Use mercury intrusion porosimetry to quantify MCC pore size distribution. Correlate with dissolution profiles (e.g., USP Apparatus I) and model release kinetics using Higuchi or Korsmeyer-Peppas equations. SEM imaging confirms structural integrity post-release .
Q. What advanced statistical methods address variability in potency assays for this compound formulations?
Multivariate analysis (e.g., PCA or PLS) identifies key variables (e.g., excipient ratios, compression force) affecting potency. Robustness testing via Youden’s factorial design isolates critical parameters, while Bayesian hierarchical models account for batch-to-batch variability .
Methodological Guidance
Q. How to validate analytical methods for detecting clavulanic acid degradation products in cellulose-based formulations?
- HPLC Validation : Establish linearity (R² ≥ 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) per ICH Q2(R1) .
- Forced Degradation : Expose samples to acid/base hydrolysis, oxidation (H₂O₂), and photolysis. Compare degradation profiles with reference standards .
Q. What in silico models predict the compatibility of potassium clavulanate with cellulose derivatives?
Molecular dynamics (MD) simulations assess hydrogen bonding and Van der Waals interactions between clavulanate and MCC. Density functional theory (DFT) calculates binding energies to predict stability .
Q. How to design a longitudinal study for resistance development in bacteria exposed to this compound?
- Experimental Design : Serial passage of bacteria (e.g., E. coli) in sub-MIC clavulanate concentrations over 30 generations.
- Outcome Measures : Whole-genome sequencing identifies mutations in β-lactamase genes (e.g., blaTEM). MIC trends quantify resistance evolution .
Tables of Key Data
Q. Table 1: HPLC Parameters for Clavulanic Acid Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Agilent Zorbax C18 (4.6 × 150 mm, 5 µm) | |
| Mobile Phase | 0.1% Formic acid:Acetonitrile (95:5) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 220 nm |
Q. Table 2: Optimized Precipitation Conditions
| Variable | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Amine Salt Conc. | 35 mg/mL | 94.25 | |
| pH | 6.0 | 94.72 | |
| Temperature | 25°C | 92.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
